Penicillanic Acid Sodium Salt-d2 is a deuterated derivative of penicillanic acid, which serves as a crucial building block in the synthesis of various penicillin antibiotics. Its molecular formula is , with a molecular weight of 225.24 g/mol . This compound is primarily used in research and analytical applications, particularly in studies involving stable isotopes.
This compound falls under the category of stable isotope-labeled compounds, which are often utilized in mass spectrometry and other analytical techniques. It is classified as a sodium salt due to the presence of sodium ions in its structure, enhancing its solubility and stability in aqueous solutions .
The synthesis of Penicillanic Acid Sodium Salt-d2 typically involves several key steps:
The molecular structure of Penicillanic Acid Sodium Salt-d2 features a bicyclic core characteristic of penicillin derivatives. The presence of deuterium atoms allows for distinct mass differentiation during analysis.
O=C([C@@H]1N(C2=O)[C@](C2([2H])[2H])([H])SC1(C)C)O[Na]
InChI=1S/C8H11NO3S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)13-8;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1/t5-,6+;/m1./s1/i3D2;
.The accurate mass of Penicillanic Acid Sodium Salt-d2 is reported as 225.04 g/mol, which is essential for high-resolution mass spectrometry applications .
Penicillanic Acid Sodium Salt-d2 can participate in various chemical reactions typical for penicillin derivatives:
The reaction conditions (temperature, pH) are critical for achieving desired yields and minimizing by-products. Detailed monitoring during synthesis helps ensure high purity levels.
Penicillanic Acid Sodium Salt-d2 functions primarily as a precursor in the biosynthesis of penicillin antibiotics. Its mechanism involves:
Studies have shown that modifications at specific positions on the penicillin nucleus can significantly affect antibacterial activity and spectrum .
Relevant data indicate that the compound maintains structural integrity under standard laboratory conditions but may degrade under extreme pH levels or prolonged exposure to light .
Penicillanic Acid Sodium Salt-d2 has several important applications:
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: